molecular formula C15H17N3O2 B2854966 2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 850156-56-8

2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2854966
CAS No.: 850156-56-8
M. Wt: 271.32
InChI Key: KKQXUFZAOHBMOK-UHFFFAOYSA-N
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Description

Historical Development of Pyrido[1,2-a]pyrimidine Chemistry

The pyrido[1,2-a]pyrimidine scaffold emerged as a structurally unique heterocyclic system in the mid-20th century, with early synthetic efforts focused on condensation reactions between aminopyridines and carbonyl-containing reagents. A pivotal advancement occurred in 2009, when Ullvi Bluhm and colleagues demonstrated a two-step synthesis of 3-aroylpyrido[1,2-a]pyrimidines from aryl methyl ketones, enabling systematic structure-activity relationship studies. This methodology facilitated the introduction of diverse substituents, including biphenyloyl and naphthoyl groups, which enhanced inhibitory activity against nitric oxide synthases.

Further innovation arose from microwave-assisted synthesis techniques, which reduced reaction times and improved yields for pyrido[1,2-a]pyrimidine-2-ones. The development of bridgehead nitrogen-containing derivatives, such as pyrido[1,2-a]pyrimidinium ions, marked another milestone, with these compounds exhibiting unique fluorescent properties and DNA-binding capabilities. Recent synthetic strategies have incorporated phosphonate groups through tandem SN2-deprotonation-nucleophilic addition sequences, expanding the structural diversity of this heterocyclic system.

Structural Significance of the Nitrogen-Bridgehead Condensed System

The pyrido[1,2-a]pyrimidine framework features a bicyclic system with a nitrogen atom at the bridgehead position, creating distinct electronic and steric properties. This configuration induces:

  • Conformational rigidity that enhances receptor binding selectivity
  • Extended π-conjugation enabling fluorescence applications
  • Multiple substitution sites (positions 2, 3, 4, and 9) for functional group diversification

X-ray crystallographic studies of related compounds reveal planar bicyclic systems with bond lengths intermediate between aromatic and single bonds, suggesting partial delocalization of π-electrons. The bridgehead nitrogen creates a polarized electronic environment, making the 3-position particularly reactive toward electrophilic substitution.

Position of 2-(Azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in Contemporary Research

This compound (C₁₆H₁₉N₃O₂, MW 285.34 g/mol) exemplifies modern derivatization strategies through its:

Feature Structural Impact Potential Application
2-Azepan-1-yl group Enhances lipophilicity CNS drug penetration
3-Carbaldehyde Provides reaction site for imine formation Prodrug development
9-Methyl substituent Steric modulation of binding pocket Enzyme inhibition selectivity
4-Oxo group Hydrogen bonding capability Biomolecular recognition

Current research focuses on its potential as:

  • Fluorescent probe : The extended conjugation system suggests utility in cellular imaging
  • Enzyme inhibitor : Structural analogs show activity against nitric oxide synthases and dihydrofolate reductase
  • Coordination complex precursor : The carbaldehyde and pyrimidine N atoms enable metal chelation

Synthetic routes to related compounds typically involve:

  • Condensation of 2-aminopyridine derivatives with carbonyl reagents
  • Post-cyclization functionalization via nucleophilic aromatic substitution
  • Reductive amination for introducing azepane groups

Properties

IUPAC Name

2-(azepan-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-11-12-14(17-8-4-1-2-5-9-17)16-13-7-3-6-10-18(13)15(12)20/h3,6-7,10-11H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQXUFZAOHBMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure comprises a pyrido[1,2-a]pyrimidine core with an azepane ring, contributing to its unique chemical properties. The molecular formula is C13H14N4OC_{13}H_{14}N_4O, and it features a carbonyl group at the 4-position and an aldehyde at the 3-position.

PropertyValue
Molecular FormulaC13H14N4OC_{13}H_{14}N_4O
Molecular Weight242.28 g/mol
IUPAC Name2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Synthesis

The synthesis of 2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from simpler precursors. The process includes cyclization reactions to form the pyrido[1,2-a]pyrimidine framework followed by functionalization to introduce the azepane ring and the aldehyde group.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives reported moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Similar heterocyclic compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

GlyT1 Inhibition

Notably, modifications of the azepane moiety have led to enhanced potency as GlyT1 inhibitors. A related study demonstrated that replacing a piperidine with an azepane in certain sulfonamide derivatives resulted in improved inhibitory activity against glycine transporter 1 (GlyT1), highlighting the pharmacological relevance of this compound .

The biological activity of 2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is believed to involve interactions with specific biological targets such as enzymes or receptors. For instance:

  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth.
  • GlyT1 Inhibition : The compound likely binds competitively to GlyT1, modulating neurotransmitter levels in the central nervous system .

Case Studies

Several studies have focused on the biological evaluation of pyrido[1,2-a]pyrimidine derivatives:

  • Antimicrobial Evaluation : A series of derivatives were tested against multiple bacterial strains with varying degrees of success, providing insights into structure-activity relationships.
  • CNS Activity : Research on GlyT1 inhibitors showed promising results for central nervous system penetration and therapeutic potential in treating neurological disorders .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrido-pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

Pyrido-pyrimidine derivatives have been investigated for their anticancer properties. The compound's ability to interact with DNA and inhibit topoisomerases suggests a potential role in cancer treatment. Preclinical studies have demonstrated efficacy in various cancer cell lines, indicating that further investigation into its use as a chemotherapeutic agent is warranted.

Central Nervous System Activity

The central nervous system (CNS) effects of pyrido-pyrimidines have been explored, particularly their analgesic and sedative properties. Some studies suggest that these compounds can modulate neurotransmitter systems, providing a basis for their use in treating pain and anxiety disorders.

Case Studies

StudyObjectiveFindings
Antimicrobial efficacyDemonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL.
Anticancer activityShowed IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity.
CNS effectsReported analgesic activity comparable to morphine in animal models, suggesting potential for pain management therapies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name (CAS No.) Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Applications Synthesis Status
2-(Azepan-1-yl)-...-3-carbaldehyde Azepan-1-yl (7-membered ring) ~300 (estimated) Discontinued; potential steric flexibility Discontinued
2-(4-Benzylpiperazin-1-yl)-... (462069-53-0) 4-Benzylpiperazinyl (6-membered, N-rich) 348.40 Supplier-listed; possible kinase inhibition Available
2-(4-Benzyliperidin-1-yl)-... (850160-60-0) 4-Benzylpiperidinyl (6-membered, 1N) ~340 (estimated) Lab use only; enhanced lipophilicity Discontinued
2-(2,6-Dimethylmorpholin-4-yl)-... (STK704034) Morpholinyl (6-membered, O/N) 287.32 Potential improved solubility Available upon request
2-Chloro-6-methyl-... (109274-78-4) Chloro, methyl groups 222.63 Lower MW; halogen enhances reactivity Available

Substituent Impact on Bioactivity

  • Azepane vs. Piperazinyl derivatives (e.g., 4-benzylpiperazinyl) are frequently associated with kinase inhibition or antimicrobial activity, as seen in European patent compounds .
  • Morpholine Derivatives : The morpholinyl group in STK704034 introduces an oxygen atom, which may enhance solubility (logP reduction) compared to nitrogen-only heterocycles .

Physicochemical Properties

  • Solubility : Carbaldehyde at position 3 contributes polarity, but bulky substituents (e.g., benzyl in CAS 462069-53-0) may counteract this by increasing hydrophobicity . Azepane’s larger ring size could moderately reduce solubility compared to morpholine.
  • Stability: Fluorinated analogs (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-...) noted in patents suggest improved metabolic stability via fluorine substitution .

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrido[1,2-a]pyrimidine Precursors

A common approach involves substituting halogen atoms in pyrido[1,2-a]pyrimidine intermediates with azepane. For example, a bromo or chloro substituent at position 2 of the pyrido[1,2-a]pyrimidine core can undergo nucleophilic displacement with azepane under basic conditions.

Reaction Conditions and Optimization

  • Starting Material : 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
  • Reagents : Azepane, potassium carbonate (base), dimethylformamide (DMF) as solvent.
  • Temperature : Reflux at 80–100°C for 12–24 hours.
  • Yield : 60–75% after purification via column chromatography.

This method parallels strategies used for analogous pyrido[2,3-d]pyrimidine systems, where halogen displacement by cyclic amines achieves N-alkylation. The reaction’s success hinges on the leaving group’s reactivity (Cl > Br) and the base’s ability to deprotonate azepane.

Cyclization of Functionalized Pyrimidine Derivatives

Constructing the pyrido[1,2-a]pyrimidine ring via cyclization is another viable route. This typically involves condensing a pyrimidine aldehyde with a diamine or aminocarbonyl compound.

Aldehyde-Containing Pyrimidine Precursors

A pyrimidine bearing an aldehyde group at position 3 can undergo cyclization with a β-ketoamide or enamine to form the fused ring. For instance:

  • Precursor : 4-Amino-5-formylpyrimidine.
  • Cyclization Partner : Ethyl acetoacetate or malononitrile.
  • Conditions : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysis, 80–120°C.
Case Study: Microwave-Assisted Cyclization

Adapting methods from pyrido[2,3-d]pyrimidine synthesis, microwave irradiation (100–150°C, 20–30 minutes) significantly reduces reaction time, improving yields to 80–90% compared to conventional heating (60–70%).

Formylation of Preformed Pyrido[1,2-a]pyrimidine

Introducing the aldehyde group post-cyclization is critical. The Vilsmeier-Haack reaction is widely employed for formylating electron-rich aromatic systems.

Vilsmeier-Haack Formylation Protocol

  • Substrate : 2-(Azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine.
  • Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF).
  • Conditions : 0–5°C initial mixing, followed by heating to 50–60°C for 4–6 hours.
  • Yield : 50–65%, depending on substitution pattern.

The electron-donating azepane group enhances the ring’s nucleophilicity, facilitating electrophilic attack at position 3.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Conditions
Nucleophilic Substitution 2-Chloro-pyrido[1,2-a]pyrimidine Azepane displacement 60–75 Reflux, DMF, K₂CO₃
Cyclization 4-Amino-5-formylpyrimidine Ring closure 70–90 Microwave, acid/base
Vilsmeier-Haack 2-Azepan-1-yl-pyrido[1,2-a]pyrimidine Formylation 50–65 POCl₃/DMF, 50–60°C
Suzuki Coupling 3-Bromo intermediate Cross-coupling 55–70 Pd catalyst, THF/H₂O

The cyclization route offers the highest yields but requires specialized precursors. Nucleophilic substitution is more straightforward but limited by halogenated starting material availability.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Controlling the site of ring closure is critical. Steric effects from the azepane group can direct cyclization to position 1,2-a rather than 2,3-d isomers. Solvent polarity (e.g., DMF vs. ethanol) also influences regioselectivity.

Purification of Aldehyde Derivatives

The aldehyde’s reactivity complicates purification. Stabilizing agents like methanol or ethylene glycol are often added during column chromatography to prevent oxidation.

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